molecular formula C18H20N2O2 B2982736 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole CAS No. 838873-49-7

2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B2982736
CAS No.: 838873-49-7
M. Wt: 296.37
InChI Key: DZJCBLFMCQMWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole is a benzimidazole derivative featuring a 3,4-dimethoxyphenylmethyl substituent at the 2-position and an ethyl group at the 1-position of the benzodiazole core. This compound is structurally related to pharmacologically active benzimidazoles, which are known for their roles in proton pump inhibition (e.g., esomeprazole) and antiviral activity .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-20-15-8-6-5-7-14(15)19-18(20)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCBLFMCQMWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodia

Biological Activity

2-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Biological Activity Overview

Research on the biological activity of 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole has highlighted various pharmacological effects, including:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antifungal Activity : It has shown potential antifungal activity, particularly against resistant strains.
  • Enzyme Inhibition : The compound is noted for its ability to inhibit certain enzymes, which may contribute to its therapeutic effects.

Antimicrobial and Antifungal Activity

A study published in MDPI reported the antimicrobial efficacy of related compounds with similar structures. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
20.230.47E. coli
30.060.11B. cereus
40.470.94S. Typhimurium

The mechanism by which 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole exerts its biological effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes like MAO (Monoamine Oxidase) suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodiazole derivatives similar to the compound :

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent activity against various pathogens, suggesting that modifications in the benzodiazole structure could enhance antimicrobial properties .
  • Enzyme Inhibition Studies : Research highlighted that certain derivatives significantly inhibited MAO-A and MAO-B enzymes, indicating potential for developing antidepressant medications .
  • Pharmacokinetic Properties : Computational studies have predicted favorable pharmacokinetic profiles for these compounds, enhancing their viability as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzimidazole Derivatives

Methanesulfonyl-Substituted Benzimidazoles ()

Compounds such as 2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole and 2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole share the benzodiazole core but differ in substituents:

  • Key Differences :
    • Methanesulfonyl groups vs. methyl group in the target compound.
    • Pyridine-based substituents vs. 3,4-dimethoxyphenylmethyl group.
  • Functional Implications: Methanesulfonyl groups may enhance binding to viral proteins (e.g., Tsg101), as seen in antiviral studies .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()
  • Structural Contrast :
    • Rip-B replaces the benzodiazole core with a benzamide moiety linked to a 3,4-dimethoxyphenethylamine chain.
  • Synthesis :
    • Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding an 80% product .
  • Activity :
    • Phenethylamine derivatives are often associated with neurotransmitter modulation, differing from benzodiazole-based mechanisms.

Verapamil-Related Compounds ()

Verapamil-related compound B (4-[(3,4-dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride) shares the 3,4-dimethoxyphenyl group but features a nitrile and calcium channel-blocking pharmacophore .

  • Key Distinctions: Core Structure: Verapamil analogs are based on a tertiary amine and nitrile backbone, unlike the heterocyclic benzodiazole. Pharmacological Role: Calcium channel inhibition vs.

Imidazolone Derivatives ()

3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one contains a sulfonyl group and dichlorophenyl substituents.

  • Structural Parallels :
    • Ethyl group at the 1-position and aromatic substituents.
  • Divergence :
    • Imidazolone core vs. benzodiazole.
    • Dichlorophenyl groups may confer distinct electronic and steric effects compared to dimethoxyphenyl groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Activity Reference
2-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole Benzimidazole 3,4-Dimethoxyphenylmethyl, Ethyl Unknown (Discontinued)
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole Benzimidazole Methanesulfonyl, Pyridine Antiviral (Tsg101 binding)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine Neurotransmitter modulation
Verapamil-Related Compound B Tertiary amine/nitrile 3,4-Dimethoxyphenyl, Isopropyl Calcium channel inhibition
3-(3,4-Dichlorobenzyl)-1-ethyl-imidazol-2-one Imidazolone 3,4-Dichlorophenyl, Sulfonyl Undisclosed (Structural study)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Begin with a nucleophilic substitution or condensation reaction between 3,4-dimethoxybenzyl halides and 1-ethyl-1H-benzodiazole precursors. Use polar aprotic solvents (e.g., DMF or DMSO) under reflux, as demonstrated in analogous benzodiazole syntheses .
  • Optimize catalyst systems (e.g., K₂CO₃ or triethylamine) and reaction times through iterative fractional factorial experiments. Monitor purity via TLC and confirm yields using gravimetric analysis .
  • Critical Data : Reference melting points (e.g., 165–167°C for similar derivatives) and IR spectral peaks (e.g., C=N stretch at ~1600 cm⁻¹) for structural validation .

Q. How can researchers validate the structural integrity of synthesized 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole?

  • Methodology :

  • Perform multi-nuclear NMR (¹H, ¹³C) to confirm substituent positions. For example, 3,4-dimethoxy groups show characteristic singlets at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to ensure accurate molecular ion peaks (e.g., [M+H]⁺ = 325.1445 for C₁₉H₂₁N₂O₂⁺) .
  • Use elemental analysis (C, H, N) to confirm stoichiometry (e.g., %C deviation < 0.3% from theoretical values) .

Q. What preliminary assays are recommended to screen the bioactivity of this compound?

  • Methodology :

  • Conduct in vitro antimicrobial assays (MIC determination) against Gram-positive/negative bacteria and fungi, following protocols from hydrazone derivative studies .
  • Assess cytotoxicity via MTT assays on human cell lines (e.g., HepG2) at concentrations ≤ 100 µM to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological target interactions of 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole?

  • Methodology :

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) against targets like α-glucosidase or X-ray crystal structures of benzodiazepine receptors (e.g., PDB ID: 4COF). Prioritize binding poses with ΔG ≤ -8.0 kcal/mol .
  • Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability of ligand-protein complexes .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Compare experimental NMR shifts with DFT-calculated spectra (Gaussian 09, B3LYP/6-31G* basis set) to identify discrepancies in substituent effects .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions where methoxy and benzodiazole protons may interfere .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Synthesize analogs with variations in the ethyl group (e.g., propyl, isopropyl) or methoxy substituents. Test bioactivity and correlate with steric/electronic parameters (Hammett σ, LogP) .
  • Apply QSAR models (e.g., CoMFA or MLR) to predict activity trends. For example, increased hydrophobicity (LogP > 3.5) may enhance membrane permeability but reduce solubility .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodology :

  • Optimize solvent-free or microwave-assisted synthesis to enhance reaction efficiency (e.g., 80% yield in 30 minutes at 150°C) .
  • Implement continuous-flow systems to minimize side reactions and improve reproducibility .

Recommendations for Methodological Rigor

  • Triangulation : Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic inhibition + cell-based viability) .
  • Reproducibility : Document reaction conditions (humidity, stirring rate) and raw spectral data in supplementary materials .
  • Ethical Reporting : Disclose negative results (e.g., failed docking poses or inactive analogs) to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.